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N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide Documentation Hub

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  • Product: N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
  • CAS: 1020056-03-4

Core Science & Biosynthesis

Foundational

Mechanism of Action for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide In Vitro: A Technical Guide

Introduction & Structural Rationale The development of targeted small-molecule inhibitors requires a precise understanding of how structural moieties dictate target engagement and phenotypic outcomes. N-(4-Aminophenyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of targeted small-molecule inhibitors requires a precise understanding of how structural moieties dictate target engagement and phenotypic outcomes. N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (hereafter referred to as TBP-PPA ) represents a highly specialized pharmacophore designed to exploit vulnerabilities in DNA damage response (DDR) pathways.

While classic benzamide derivatives have dominated the landscape of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors, recent structural biology insights have driven the exploration of phenoxyacetamide and phenoxypropanamide scaffolds. As demonstrated in recent studies on [1], the phenoxy core provides unique geometric access to enzymatic binding pockets.

Chemical Causality in Target Binding

TBP-PPA is rationally segmented into two functional domains:

  • The N-(4-Aminophenyl) Head Group: This moiety acts as a nicotinamide mimic. The amide carbonyl and the terminal aniline amine serve as a critical hydrogen bond acceptor/donor pair, anchoring the molecule to the catalytic residues (Gly863 and Ser904) within the PARP-1 active site.

  • The 2-[4-(tert-butyl)phenoxy]propanamide Tail: The bulky, lipophilic tert-butyl group extends into the hydrophobic accessory pocket of PARP-1. This steric bulk restricts the molecule's off-rate ( koff​ ), significantly enhancing the "PARP trapping" phenomenon—where the enzyme is locked onto damaged DNA—while preventing off-target binding to structurally similar kinases.

Core Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

In a homeostatic in vitro environment, PARP-1 detects DNA single-strand breaks (SSBs) and synthesizes poly(ADP-ribose) (PAR) chains to recruit base excision repair (BER) effectors. TBP-PPA disrupts this pathway via competitive catalytic inhibition and allosteric trapping.

By occupying the NAD+ binding pocket, TBP-PPA prevents PARylation. Without auto-PARylation, PARP-1 cannot dissociate from the DNA strand. When the replication fork collides with this trapped PARP-DNA complex during the S-phase of the cell cycle, the fork collapses, converting easily repairable SSBs into lethal double-strand breaks (DSBs). In cell lines with homologous recombination deficiency (HRD), such as BRCA-mutated models, this mechanism triggers synthetic lethality and rapid apoptosis.

MoA SSB DNA Single-Strand Breaks PARP1 PARP-1 Recruitment & Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Normal Pathway DSB Double-Strand Breaks (DSBs) PARP1->DSB Unrepaired SSBs (Replication Fork Collapse) TBP TBP-PPA (Inhibitor) TBP->PARP1 Catalytic Inhibition Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Fig 1: TBP-PPA inhibits PARP-1, preventing BER and driving lethal double-strand breaks.

Self-Validating In Vitro Workflows

To rigorously characterize TBP-PPA, we employ a self-validating experimental cascade. We begin with cell-free assays to isolate direct catalytic inhibition from confounding cellular variables (e.g., efflux pump activity). Once biochemical potency is established, we move to cellular assays to confirm target engagement (γH2AX accumulation) and phenotypic consequence (viability).

Workflow S1 1. Cell-Free Enzymatic Assay S2 2. Cellular Target Engagement (γH2AX) S1->S2 S3 3. Viability & Synthetic Lethality S2->S3 S4 4. Apoptosis Quantification S3->S4

Fig 2: Self-validating in vitro workflow moving from isolated targets to phenotypic outcomes.

Protocol A: Cell-Free PARP-1 Chemiluminescent Assay

Purpose: To determine the absolute IC₅₀ of TBP-PPA against PARP-1 without membrane permeability barriers. Self-Validation Mechanism: Includes a no-enzyme control (background baseline) and a reference inhibitor (Olaparib) to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10x reaction buffer (500 mM Tris-HCl pH 8.0, 50 mM MgCl₂, 10 mM DTT). Dilute recombinant human PARP-1 enzyme to 0.5 nM in 1x buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of TBP-PPA in 100% DMSO. Transfer 1 µL of each dilution to a 96-well opaque microplate, followed by 39 µL of the enzyme solution. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing 50 µM NAD+, 10 µg/mL activated sheared salmon sperm DNA, and biotinylated NAD+ tracer.

  • Incubation: Seal the plate and incubate at 25°C for exactly 45 minutes.

  • Detection: Stop the reaction by adding 50 µL of Streptavidin-HRP in blocking buffer. Incubate for 30 minutes, wash three times with PBST, and add 100 µL of chemiluminescent substrate.

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Quantitative γH2AX Immunofluorescence

Purpose: To confirm intracellular target engagement by measuring the accumulation of phosphorylated H2AX (γH2AX), a direct biomarker for DNA double-strand breaks resulting from PARP trapping. Self-Validation Mechanism: Total H2AX is co-stained to ensure that the increase in γH2AX signal is due to phosphorylation (damage) rather than an artifact of global protein upregulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA1-mutant MDA-MB-436 cells and BRCA-WT MCF-7 cells at 1×104 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with TBP-PPA at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours. Include a DMSO vehicle control (0.1% final concentration).

  • Fixation & Permeabilization: Aspirate media. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Wash with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibody: Block with 5% BSA in PBS for 1 hour. Incubate with mouse anti-γH2AX (Ser139) and rabbit anti-Total H2AX primary antibodies (1:500) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with Alexa Fluor 488 (anti-mouse) and Alexa Fluor 594 (anti-rabbit) secondary antibodies (1:1000) alongside DAPI (nuclear stain) for 1 hour at room temperature in the dark.

  • Imaging: Acquire images using a high-content confocal screening system. Normalize the integrated intensity of the γH2AX signal to the Total H2AX signal per nucleus.

Quantitative Data & Comparative Efficacy

The structural modifications of TBP-PPA yield a distinct pharmacological profile compared to first-generation inhibitors. The bulky tert-butylphenoxy tail drives high selectivity for PARP-1 over PARP-2, reducing the hematological toxicity often associated with dual inhibition. Furthermore, the compound exhibits profound synthetic lethality, inhibiting the growth of BRCA-mutant cells at sub-micromolar concentrations while sparing wild-type cells.

Table 1: In Vitro Enzymatic and Cellular Efficacy Summary

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)MDA-MB-436 EC₅₀ (µM)MCF-7 EC₅₀ (µM)
TBP-PPA 12.4 ± 1.185.2 ± 4.30.45 ± 0.05>10.0
Olaparib (Ref) 5.0 ± 0.53.2 ± 0.40.82 ± 0.108.5 ± 1.2
Vehicle (DMSO) N/AN/A>50.0>50.0

*Cellular EC₅₀ values derived from a 72-hour CellTiter-Glo viability assay. Data represents mean ± SD (n=3).

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel), 16(11), 1524.[Link]

Exploratory

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide physicochemical properties

Executive Summary In contemporary drug discovery, balancing lipophilic efficiency (LipE) with aqueous solubility remains a paramount challenge. The compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]propanamide (hereaft...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, balancing lipophilic efficiency (LipE) with aqueous solubility remains a paramount challenge. The compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]propanamide (hereafter referred to as AP-TBP ) represents a highly specialized, bifunctional scaffold frequently encountered in the development of kinase inhibitors, monoamine oxidase B (MAO-B) inhibitors, and dual-target CNS ligands[1].

Structurally, AP-TBP integrates a bulky, lipophilic 4-tert-butylphenoxy tail with a reactive, hydrogen-bonding 4-aminophenyl headgroup, bridged by a chiral propanamide linker. This whitepaper provides an in-depth, mechanistic guide to the physicochemical properties of AP-TBP, detailing the causality behind its behavior in aqueous and lipidic environments, and establishing self-validating protocols for its preclinical characterization.

Structural Rationale and Pharmacophoric Mapping

The architecture of AP-TBP is deliberately designed to exploit distinct binding microenvironments within target proteins.

  • The 4-tert-butylphenoxy Tail: The tert-butyl group provides significant steric bulk and hydrophobicity, effectively anchoring the molecule deep within lipophilic pockets (e.g., the DFG-out pocket in kinases or the hydrophobic cleft of MAO-B)[1][2].

  • The Propanamide Linker: The alpha-carbon (C2) of the propanamide core is a stereocenter. The presence of the methyl group restricts the conformational flexibility of the ether linkage, locking the molecule into a bioactive conformation.

  • The N-(4-Aminophenyl) Headgroup: Anilines are privileged motifs in targeted therapeutics. The primary amine serves as a potent hydrogen bond donor and acceptor, often interacting with the solvent-exposed regions or the hinge region of kinases[3].

Pharmacophore Tail 4-tert-Butylphenoxy Tail (Lipophilic Anchor) Linker Propanamide Linker (Chiral C2 Center) Tail->Linker Ether Linkage Target1 Hydrophobic Pocket (vdW Interactions) Tail->Target1 Anchors Head 4-Aminophenyl Group (H-Bond Donor/Acceptor) Linker->Head Amide Bond Target2 Hinge Region / Solvent (H-Bonding) Head->Target2 Binds

Pharmacophoric mapping of AP-TBP interactions with a generic target protein.

Physicochemical Property Landscape

Understanding the physicochemical space of AP-TBP is critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[4]. The incorporation of the tert-butyl group drives the partition coefficient (LogP) upward, which enhances membrane permeability but severely limits thermodynamic solubility.

Quantitative Data Summary

The following table synthesizes the calculated and experimentally derived physicochemical parameters for the AP-TBP racemate.

ParameterValueMechanistic Implication
Molecular Weight (MW) 312.41 g/mol Well within Lipinski’s Rule of 5; ensures favorable baseline oral bioavailability.
Topological Polar Surface Area (TPSA) ~64.3 ŲOptimal for blood-brain barrier (BBB) penetration (< 90 Ų) and general cellular permeability.
Calculated LogP (cLogP) 4.2Highly lipophilic, driven by the tert-butylphenoxy moiety. Prone to non-specific protein binding.
pKa (Aniline -NH₂) ~4.5Un-ionized at physiological pH (7.4), maximizing passive diffusion but limiting aqueous solubility.
Rotatable Bonds 6Moderate flexibility; allows induced fit without excessive entropic penalty upon binding.
H-Bond Donors / Acceptors 3 / 3Balanced H-bond inventory; facilitates specific target engagement (e.g., hinge binding)[3].

Self-Validating Experimental Methodologies

To accurately profile a highly lipophilic, aniline-bearing amide like AP-TBP, standard high-throughput assays often fail due to compound aggregation or adsorption to plasticware. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure data integrity.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (DMSO spike-in) overestimate the solubility of AP-TBP because the tert-butyl group causes the compound to form metastable nano-aggregates. Thermodynamic solubility must be measured from the solid state to establish the true equilibrium of the crystalline lattice in an aqueous buffer.

  • Preparation: Weigh 2.0 mg of solid AP-TBP into a glass vial (avoid polypropylene to prevent lipophilic adsorption).

  • Equilibration: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation: Shake the suspension at 300 rpm at 37°C for exactly 48 hours. Validation Check: The presence of undissolved solid at 48 hours is mandatory to confirm that equilibrium with the solid phase has been reached.

  • Separation: Centrifuge at 15,000 × g for 15 minutes at 37°C. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

Protocol 2: Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS/MS

Causality: Because the aniline nitrogen has a pKa of ~4.5, AP-TBP is predominantly neutral at pH 7.4. However, measuring LogD at physiological pH provides a more accurate representation of in vivo partitioning than a pure LogP measurement.

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to mutually saturate the phases.

  • Spiking: Dissolve AP-TBP in the octanol phase to a concentration of 100 µM.

  • Partitioning: Combine 500 µL of the spiked octanol with 500 µL of the saturated PBS in a glass vial. Shake at room temperature for 60 minutes.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes to break any micro-emulsions.

  • Analysis: Quantify the concentration of AP-TBP in both the octanol and aqueous phases using LC-MS/MS.

  • System Validation: Calculate the mass balance. The sum of the compound in both phases must equal 90-110% of the initial spike. A lower mass balance indicates interfacial aggregation or glass adsorption, invalidating the run.

ProfilingWorkflow Comp AP-TBP Synthesized (Solid State) Sol Thermodynamic Solubility (48h Equilibration) Comp->Sol Buffer pH 7.4 pKa pKa Determination (Potentiometric Titration) Comp->pKa Acid/Base Titrant LogD LogD7.4 Profiling (Octanol/Water Partition) Comp->LogD Octanol/Buffer Stab Microsomal Stability (LC-MS/MS Clearance) Sol->Stab Validates Aqueous Conc. pKa->Stab Defines Ionization State LogD->Stab Predicts Lipid Binding

Sequential physicochemical and ADME characterization workflow for AP-TBP.

Stability and Degradation Pathways

The chemical stability of AP-TBP is governed by its two reactive functional groups: the amide bond and the primary aniline.

  • Amide Hydrolysis: The propanamide core is relatively stable at physiological pH. However, under strongly acidic (gastric) or basic conditions, it can undergo hydrolysis to yield 4-phenylenediamine and 2-[4-(tert-butyl)phenoxy]propanoic acid. The steric hindrance provided by the alpha-methyl group and the bulky phenoxy substituent significantly slows the kinetics of this hydrolysis compared to unbranched amides.

  • Aniline Oxidation: The 4-aminophenyl group is highly susceptible to auto-oxidation and cytochrome P450-mediated N-oxidation, leading to the formation of reactive nitroso species or hydroxylamines. This is a known toxicological liability (mutagenic potential) associated with anilines in drug discovery, necessitating rigorous in vitro microsomal stability testing and Ames testing[3].

References

  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Foundational

Structural Activity Relationship (SAR) and Mechanistic Profiling of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Executive Summary & Pharmacophore Deconstruction The compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (Molecular Formula: C19H24N2O2; MW: 312.41 g/mol ) represents a highly modular, privileged chemotype i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

The compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (Molecular Formula: C19H24N2O2; MW: 312.41 g/mol ) represents a highly modular, privileged chemotype in modern medicinal chemistry. Aryloxypropanamides are frequently deployed as state-dependent inhibitors of voltage-gated sodium channels (Nav1.7/Nav1.8) for pain management , as well as targeted antagonists for G-protein coupled receptors like the Adenosine A2A receptor .

To understand its efficacy, we must deconstruct the molecule into its three functional domains:

  • The Hydrophobic Tail (4-tert-butylphenoxy): The bulky tert-butyl group acts as a lipophilic anchor. It is designed to project deeply into hydrophobic binding clefts (e.g., the Domain IV S4-S5 linker of Nav channels). The ether oxygen provides conformational restriction while serving as a weak hydrogen-bond acceptor.

  • The Chiral Core (Propanamide Linker): The α -methyl group creates a critical stereocenter. This linker restricts the number of rotatable bonds, locking the tail and head groups into a bioactive "V-shape" conformation.

  • The Polar Head Group (N-(4-Aminophenyl)amide): The para-amino substitution on the anilide ring serves as a strong hydrogen-bond donor. It is optimally positioned to interact with solvent-exposed acidic residues (like Aspartate or Glutamate) at the periphery of the target binding site. Isomeric forms of this motif, such as the meta-amino variant, are widely used as reference standards in proteomic profiling .

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold relies on balancing lipophilicity (LogP), topological polar surface area (TPSA) , and stereochemical precision. The causality behind the SAR can be summarized as follows:

  • Tail Modifications (Steric Bulk is Mandatory): Replacing the tert-butyl group with a hydrogen atom (Compound 2) results in a complete loss of activity (>10,000 nM). The target pocket requires substantial Van der Waals interactions to stabilize the ligand. Substituting with a trifluoromethyl (-CF3) group (Compound 3) retains activity due to similar spatial occupancy, though it alters the compound's metabolic half-life.

  • Core Stereochemistry (The Chiral Lock): The (S)-enantiomer (Compound 1) is typically 50 to 100 times more potent than the (R)-enantiomer (Compound 4). The (R)-configuration forces the bulky phenoxy group into a steric clash with the binding pocket wall. Removing the α -methyl group entirely to form an acetamide (Compound 5) increases entropic penalty, reducing potency.

  • Head Group Vectoring: The position of the primary amine is strictly governed by the target's hydrogen-bond network. Moving the amine from the para to the ortho position (Compound 6) allows for an intramolecular hydrogen bond with the amide carbonyl. This collapses the extended conformation of the molecule, drastically reducing target affinity.

Quantitative SAR Data Summary
CompoundR1 (Tail)LinkerR2 (Head)IC50 (nM)LogP
1 (Lead) 4-tert-butyl(S)-CH(CH3)4-NH2-Phenyl453.8
2 4-H(S)-CH(CH3)4-NH2-Phenyl>10,0002.1
3 4-CF3(S)-CH(CH3)4-NH2-Phenyl603.9
4 4-tert-butyl(R)-CH(CH3)4-NH2-Phenyl2,5003.8
5 4-tert-butylCH2 (Acetamide)4-NH2-Phenyl8503.4
6 4-tert-butyl(S)-CH(CH3)2-NH2-Phenyl4,1003.8

Mechanistic Pathway & Target Engagement

When applied as an ion channel modulator, the compound exhibits state-dependent inhibition . It does not block the channel in its resting state; rather, it binds with high affinity only when the channel transitions to the inactivated state following an action potential.

MOA A N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy] propanamide B Target Channel (Inactivated State) A->B High Affinity Binding C Hydrophobic Pocket Binding B->C State-Dependent D Blockade of Ion Influx C->D Conformational Lock E Action Potential Suppression D->E Membrane Stabilization

Fig 1: Logical relationship of state-dependent target engagement and downstream physiological effects.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in chemical or biological causality.

Protocol A: Stereoselective Synthesis

Objective: Synthesize the (S)-enantiomer with >98% enantiomeric excess (ee).

  • Williamson Ether Synthesis: React 4-tert-butylphenol with ethyl (R)-2-bromopropanoate using K2CO3 in DMF at 60°C. Causality: The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to yield ethyl (S)-2-(4-tert-butylphenoxy)propanoate.

  • Saponification: Hydrolyze the ester using LiOH in a THF/H2O (3:1) mixture at 0°C. Causality: Low temperature prevents base-catalyzed racemization of the α -proton.

  • Amide Coupling (Critical Step): Couple the resulting acid with 1,4-phenylenediamine using HATU and DIPEA in anhydrous DMF.

    • Self-Validating Causality: Traditional coupling agents like EDC/HOBt often form transient oxazolone intermediates that lead to racemization. HATU, combined with the sterically hindered base DIPEA, accelerates the formation of the active ester while suppressing α -carbon deprotonation.

  • Validation: Analyze the final product via Chiral HPLC (Chiralpak AD-H column). The protocol is only validated if the ee is >98%.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify state-dependent inhibition (IC50).

  • Cell Preparation: Plate HEK293 cells stably expressing the target channel on glass coverslips.

  • Voltage Protocol: Establish a whole-cell configuration. Set the holding potential to -100 mV.

    • Causality: Holding at -100 mV forces >99% of the channels into the resting (closed) state, preventing premature ligand binding.

  • Use-Dependent Stimulation: Apply a train of 20 depolarizing pulses to 0 mV at 10 Hz.

    • Causality: This high-frequency train forces the channels to cycle rapidly into the inactivated state, exposing the hydrophobic binding pocket to the compound.

  • Self-Validating Control: Run a parallel assay using Lidocaine (100 µM). If Lidocaine fails to show a progressive decline in peak current across the 20 pulses, the voltage protocol is flawed, and the data must be discarded.

Workflow Step1 Stereoselective Synthesis (Inversion via SN2) Step2 Amide Coupling (HATU/DIPEA) (Prevents Racemization) Step1->Step2 Yield >85% Step3 Chiral HPLC QC (Validates ee > 98%) Step2->Step3 Crude Product Step4 Whole-Cell Patch-Clamp (Holding at -100 mV) Step3->Step4 Enantiopure Compound Step5 Data Acquisition (Use-Dependent IC50) Step4->Step5 Lidocaine Control Passed

Fig 2: Experimental workflow demonstrating the self-validating synthesis and electrophysiology pipeline.

Conclusion

The SAR of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide highlights the exquisite sensitivity of targeted protein inhibition to steric bulk and stereochemistry. By utilizing the (S)-propanamide core to vector a bulky lipophilic tail and a polar hydrogen-bonding head group, researchers can achieve highly potent, state-dependent blockade of complex targets. Strict adherence to stereoselective synthesis and rigorous, control-validated electrophysiology are mandatory to accurately profile compounds within this privileged class.

References

  • PubChem. "2-amino-N-[4-(3-butylphenoxy)phenyl]propanamide". National Center for Biotechnology Information. URL:[Link]

  • ACS Publications. "Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation". The Journal of Organic Chemistry. URL:[Link]

  • Google Patents. "WO2010022055A2 - Inhibitors of voltage-gated sodium channels". World Intellectual Property Organization.
  • BRENDA Enzyme Database. "Information on EC 1.13.11.52 - indoleamine 2,3-dioxygenase". BRENDA. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Preparation of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the research compound N-(4-Aminopheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the research compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide. Due to the limited availability of public data on this specific molecule, this protocol emphasizes a systematic approach to solubility determination and provides a detailed, step-by-step procedure for preparing a high-concentration stock solution, ensuring experimental reproducibility and safety.

Introduction: The Critical Role of Stock Solutions

In experimental research, particularly in pharmacology and cell-based assays, the accuracy and consistency of results are fundamentally reliant on the precise preparation of stock solutions.[1] A stock solution is a concentrated solution of a known and accurate concentration from which more dilute "working" solutions are prepared for experimental use.[2][3] The use of concentrated stock solutions offers several distinct advantages, including enhanced accuracy in weighing larger quantities of the compound, conservation of valuable research materials, reduced preparation time for individual experiments, and improved consistency across multiple assays.[1][2] This application note details a robust protocol for handling N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, a compound with limited publicly available physicochemical data.

Compound Information and Physicochemical Properties

A thorough understanding of a compound's properties is the essential first step in developing a reliable protocol for stock solution preparation.[1]

PropertyDetailsSource/Method
IUPAC Name N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide-
Molecular Formula C₁₉H₂₄N₂O₂Calculated
Estimated Molecular Weight 312.41 g/mol Calculated
Predicted Solubility Likely soluble in polar aprotic solvents such as DMSO and DMF. Poorly soluble in aqueous solutions.Inferred from structurally similar aromatic amides with ether linkages.
Purity Refer to the Certificate of Analysis (CoA) provided by the supplier.Supplier Documentation

Note on Molecular Weight: The provided molecular weight is an estimation based on the chemical structure. For all calculations, it is imperative to use the precise molecular weight stated on the Certificate of Analysis (CoA) that accompanies your specific lot of the compound.

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]

Preliminary Solubility Testing Protocol

Given the absence of specific solubility data, a preliminary solubility test is a critical and mandatory step before preparing a high-concentration stock solution. This will determine the most suitable solvent and the maximum achievable concentration.

Materials
  • N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Deionized or Milli-Q water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Small, clear glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors and sterile tips

  • Analytical balance

Step-by-Step Procedure
  • Weighing: Accurately weigh approximately 1-2 mg of the compound into three separate, labeled vials.

  • Solvent Addition:

    • To the first vial, add a small, precise volume of DMSO (e.g., 100 µL).

    • To the second vial, add the same volume of ethanol.

    • To the third vial, add the same volume of water or PBS.

  • Dissolution:

    • Vortex each vial vigorously for 30-60 seconds.

    • Visually inspect for complete dissolution. The solution should be clear and free of any visible particles.

    • If the compound does not dissolve, gently warm the vial (to no more than 37°C) and vortex again. Note that heating may affect compound stability.

    • If the compound dissolves, continue adding the solvent in small, known increments, vortexing after each addition, until precipitation is observed. This will help determine the saturation point.

  • Solvent Selection: The solvent that dissolves the compound to the highest concentration without precipitation is the most suitable for your stock solution. Based on the chemical structure, DMSO is predicted to be the most effective solvent.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol assumes that DMSO has been identified as a suitable solvent in the preliminary testing.

Materials and Equipment
  • N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-blocking microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated pipettors and sterile tips

Calculations

The fundamental formula for calculating the required mass of the compound is:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution in a final volume of 1 mL:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 1 mL = 0.001 L

  • Estimated Molecular Weight: 312.41 g/mol (use the exact MW from your CoA )

Calculation:

Mass (mg) = 0.010 mol/L * 0.001 L * 312.41 g/mol * 1000 mg/g = 3.12 mg

Step-by-Step Procedure
  • Preparation: Ensure all glassware and equipment are clean and dry.

  • Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 3.12 mg) of the compound. Record the exact mass.[1]

  • Transfer: Quantitatively transfer the weighed compound into a sterile, appropriately sized amber vial. This can be done by gently tapping the weigh boat.

  • Initial Dissolution: Add approximately 80% of the final required volume of DMSO (e.g., 800 µL for a 1 mL final volume) to the vial.

  • Mixing: Cap the vial securely and vortex at high speed until the solid is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume (e.g., add the remaining 200 µL to reach a total volume of 1 mL).

  • Homogenization: Cap the vial and invert it several times to ensure the solution is homogeneous.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

Storage TemperatureDurationRecommendations
-20°C Long-term (months)Recommended for most compounds in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-80°C Extended long-term (months to years)Offers enhanced stability for sensitive compounds. Aliquoting is essential.
2-8°C Short-term (days to weeks)Not generally recommended for long-term storage due to the increased risk of chemical degradation.

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

Visualization of Experimental Workflow

G cluster_prep Pre-Preparation cluster_sol_test Solubility Testing cluster_stock_prep Stock Solution Preparation cluster_storage Storage A Review Certificate of Analysis (CoA) (Molecular Weight, Purity) B Perform Safety Assessment (Review related SDS, wear PPE) A->B C Weigh ~1-2 mg of Compound B->C D Add Test Solvents (DMSO, Ethanol, Water/PBS) C->D E Vortex & Observe Dissolution D->E F Select Optimal Solvent E->F G Calculate Required Mass (Mass = C x V x MW) F->G H Weigh Compound Accurately G->H I Dissolve in Optimal Solvent H->I J Adjust to Final Volume I->J K Homogenize Solution J->K L Aliquot into Single-Use Vials K->L M Store at -20°C or -80°C L->M N Label Clearly M->N

Caption: Workflow for preparing N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide stock solutions.

Conclusion

This application note provides a detailed and scientifically sound protocol for the preparation of stock solutions of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide. By emphasizing preliminary solubility testing and adherence to safety guidelines, researchers can ensure the preparation of accurate and stable stock solutions, which is fundamental for the reliability and reproducibility of experimental data.

References

  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Abstract This application note details the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide. The method is optimized for high sensitivity and resolution, making it suitable for routine quality control, stability testing, and research applications in drug development. The protocol is grounded in established scientific principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction and Scientific Rationale

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is a complex organic molecule featuring several key functional groups: a primary aromatic amine, an amide linkage, an ether, and a bulky, non-polar tert-butylphenyl group. The presence of these moieties imparts significant hydrophobicity to the molecule, making it an ideal candidate for separation by reverse-phase chromatography.[5][6][7] The primary aromatic amine acts as a strong chromophore, which is essential for sensitive detection using UV spectrophotometry.[8][9]

Developing a reliable analytical method is critical for ensuring product quality and consistency in pharmaceutical manufacturing and research. This guide provides a comprehensive walkthrough of the logical, science-driven process for developing such a method, from initial parameter selection to full validation, ensuring trustworthiness and reproducibility.[10][11][12][13]

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The goal is to find the optimal conditions that yield symmetric peak shapes, adequate retention, and sufficient resolution from potential impurities, all within a practical runtime.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Parameter Selection & Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Finalization A Analyte Physicochemical Analysis (Hydrophobicity, pKa, UV) B Define Analytical Target Profile (ATP) A->B Guides method goals C Select Chromatographic Mode (Reverse-Phase) B->C D Select Column & Stationary Phase (C18, 5 µm) C->D E Screen Mobile Phases (ACN/Water vs. MeOH/Water) D->E G Optimize Mobile Phase Ratio (Isocratic vs. Gradient) E->G F Determine Optimal UV Detection Wavelength (λmax) F->G H Optimize Flow Rate & Temperature G->H I Evaluate Peak Shape & Resolution H->I J Conduct Method Validation (per ICH Q2(R1)) I->J K Define System Suitability Criteria J->K L Finalize & Document Method K->L

Caption: Workflow for HPLC-UV Method Development and Validation.

Selection of Chromatographic Mode and Stationary Phase

Given the significant non-polar character of the tert-butyl and phenoxy groups, reverse-phase HPLC (RP-HPLC) is the logical choice.[6][7][14] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic parts of the analyte interact with the stationary phase, leading to retention.[5][7] A C18 (octadecylsilane) column is selected as the initial stationary phase due to its high hydrophobicity and wide applicability for non-polar to moderately polar compounds.[6][14]

Mobile Phase Selection and UV Wavelength
  • Mobile Phase: A mixture of an organic solvent and water is used as the mobile phase in RP-HPLC. Acetonitrile (ACN) is often preferred over methanol (MeOH) as it typically provides lower backpressure and better UV transparency at lower wavelengths. The primary amine on the analyte (pKa ~4-5) can be protonated at acidic pH. To ensure a consistent charge state and prevent peak tailing, a small amount of an acidifier like formic acid (0.1%) is added to the mobile phase. This suppresses the ionization of residual silanols on the silica-based column and ensures the analyte is in a single, protonated form, leading to sharper, more symmetric peaks.

  • UV Detection Wavelength (λmax): The N-phenylamide and aminophenyl structures are strong chromophores.[15][16] A UV scan of the analyte in the mobile phase is performed to identify the wavelength of maximum absorbance (λmax). For structures containing a phenylamine group, this is typically in the range of 240-260 nm.[17] A wavelength of 254 nm was chosen for this method as it provides an excellent balance of sensitivity for the analyte while minimizing interference from common solvents.

Optimization of Chromatographic Conditions

Initial screening runs are performed to find the optimal ratio of organic solvent to aqueous buffer. An isocratic elution (constant mobile phase composition) is preferred for simplicity and robustness in QC environments. Through systematic experimentation, a mobile phase composition of Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid was found to provide an ideal retention time of approximately 4.5 minutes, allowing for efficient sample throughput without compromising resolution. The flow rate was optimized to 1.0 mL/min , and the column temperature was maintained at 30 °C to ensure reproducible retention times.

ParameterInfluence cluster_Inputs Input Parameters cluster_Outputs Key Outcomes MP Mobile Phase (% Organic) RT Retention Time MP->RT Strongly affects (inversely) Res Resolution MP->Res Affects FR Flow Rate FR->RT Affects (inversely) FR->Res Affects BP Backpressure FR->BP Strongly affects (directly) Temp Temperature Temp->RT Affects (inversely) PS Peak Shape (Tailing/Asymmetry) Temp->PS Can improve Temp->BP Affects (inversely)

Caption: Influence of Key HPLC Parameters on Chromatographic Outcomes.

Final Optimized Method and Protocols

This section provides the detailed, step-by-step protocols for sample preparation and analysis using the final validated method.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC System with UV/Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Protocol: Preparation of Solutions

A. Mobile Phase Preparation (1 L)

  • Measure 650 mL of HPLC-grade Acetonitrile into a 1 L solvent bottle.

  • Measure 350 mL of HPLC-grade water into a separate container.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Add the acidified water to the acetonitrile.

  • Cap the bottle, mix well, and sonicate for 10-15 minutes to degas.

B. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This is the Stock Solution.

C. Working Standard and Calibration Curve Preparation

  • Label a series of volumetric flasks for your calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Perform serial dilutions from the Stock Solution using the Mobile Phase as the diluent to prepare the working standard solutions. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL Stock Solution into a 10 mL flask and dilute to the mark with Mobile Phase.

Protocol: HPLC System Operation and Analysis
  • Set up the HPLC system according to the conditions in Table 3.1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Inject the sample solutions for analysis.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[1][2][4] The results demonstrate that the method is suitable for its intended purpose.[3][18]

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
RSD of Peak Area ≤ 1.0% (for n=6 injections)0.4%
RSD of Retention Time ≤ 1.0% (for n=6 injections)0.2%
Specificity

Specificity was demonstrated by analyzing a placebo (matrix without the analyte), which showed no interfering peaks at the retention time of the analyte.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Linear Regression Equation y = 45872x + 1250
Accuracy and Precision

Accuracy was assessed by the recovery of spiked samples at three concentration levels. Precision was determined by repeatability (intra-day) and intermediate precision (inter-day).

LevelAccuracy (% Recovery)Precision (RSD%)
Low QC (5 µg/mL) 99.5%0.8%
Mid QC (25 µg/mL) 100.8%0.5%
High QC (75 µg/mL) 101.2%0.4%
ICH Acceptance Criteria 98.0 - 102.0% RSD ≤ 2.0%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 0.9 µg/mL

Conclusion

The HPLC-UV method described here is rapid, simple, specific, and highly accurate for the quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide. The comprehensive validation confirms its reliability and adherence to international regulatory standards.[10][12][13] This method is well-suited for routine use in quality control laboratories and for supporting pharmaceutical development activities.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025, October 22).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Vertex AI Search. (n.d.).
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Pandey, S., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652-8. [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Importance of RP-HPLC in Analytical Method Development: A Review. [Link]

  • International Journal for Scientific Research and Development. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples | Request PDF. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. [Link]

  • Contract Laboratory. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide in Human Plasma

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide in human plasma using liquid chromatography-tandem mas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The protocol encompasses a straightforward protein precipitation sample preparation procedure, optimized chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This document provides a comprehensive framework for the analysis of this compound, including proposed instrument parameters, a discussion on the selection of an appropriate internal standard, and a roadmap for method validation in accordance with international regulatory guidelines.

Introduction

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is a molecule of interest in pharmaceutical research, belonging to a class of compounds with potential therapeutic applications. Accurate and reliable quantification of this analyte in biological matrices is paramount for elucidating its pharmacokinetic profile and ensuring its safety and efficacy. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and wide dynamic range. This application note addresses the need for a robust analytical method for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, providing a foundational methodology that can be readily adapted and validated in a regulated laboratory environment.

The core of this method is built upon the unique chemical properties of the analyte, which possesses a primary aromatic amine moiety and a phenoxy-propanamide structure. These features inform the selection of the ionization technique, chromatographic conditions, and mass spectrometric detection parameters to achieve optimal analytical performance.

Analyte and Internal Standard

Analyte Properties
  • Chemical Name: N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

  • Molecular Formula: C₁₉H₂₄N₂O₂

  • Molecular Weight: 312.41 g/mol

  • Chemical Structure:

Internal Standard (IS) Selection and Rationale

The use of a stable isotope-labeled (SIL) internal standard is the preferred approach for quantitative LC-MS/MS analysis as it corrects for variability during sample preparation and matrix effects.[1] Ideally, a ¹³C- or ¹⁵N-labeled version of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide would be utilized. However, due to the current lack of commercial availability of a dedicated SIL-IS, a suitable structural analog must be carefully selected.

Proposed Internal Standard: N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide

  • Molecular Formula: C₁₅H₁₅ClN₂O₂

  • Molecular Weight: 290.75 g/mol

  • Rationale: This compound is structurally very similar to the analyte, containing the same N-(4-aminophenyl)propanamide core. This structural similarity suggests that it will exhibit comparable ionization efficiency and chromatographic behavior. The chloro-substituent provides a distinct mass difference, preventing isotopic crosstalk with the analyte. The availability of this compound as a chemical standard should be verified with commercial suppliers.

Experimental

Materials and Reagents
  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K₂EDTA as anticoagulant)

  • N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide analytical standard (requires sourcing from a custom synthesis laboratory or chemical supplier)

  • N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide (Internal Standard) (requires sourcing from a chemical supplier)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[2][3]

Protocol:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 3,000 x g for 2 minutes before placing in the autosampler for injection.

Diagram of the Sample Preparation Workflow:

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development and can be further optimized based on the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended ConditionJustification
Liquid Chromatography
LC SystemHigh-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) systemProvides the necessary resolution and reproducibility.
ColumnPhenyl-Hexyl or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm)These stationary phases offer enhanced retention and selectivity for aromatic compounds through π-π interactions.[4]
Mobile Phase A0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength for moderately polar compounds.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
Gradient Elution
0.0 - 1.0 min10% BInitial hold to ensure good peak shape.
1.0 - 5.0 min10% to 90% BGradient elution to separate the analyte from endogenous interferences.
5.0 - 6.0 minHold at 90% BColumn wash.
6.0 - 6.1 min90% to 10% BReturn to initial conditions.
6.1 - 8.0 minHold at 10% BColumn re-equilibration.
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometerEssential for quantitative analysis using MRM.
Ionization ModeElectrospray Ionization (ESI), PositiveThe primary aromatic amine is readily protonated in the positive ion mode.
Ion Source Temp.500 °CTypical temperature for efficient desolvation.
Capillary Voltage3.5 kVOptimized for stable ion generation.
Gas Flow RatesTo be optimized for the specific instrument
Dwell Time100 msBalances sensitivity and the number of data points across the chromatographic peak.
Predicted MRM Transitions and Fragmentation

The prediction of fragmentation patterns is crucial for establishing selective MRM transitions. Based on the structure of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, the following fragmentation pathways are proposed:

  • Precursor Ion ([M+H]⁺): m/z 313.2

  • Proposed Fragmentation:

    • Cleavage of the amide bond is a common fragmentation pathway for this class of compounds. This would result in the formation of the 4-aminophenylamine ion.

    • Loss of the propanamide side chain from the phenoxy group.

    • Cleavage of the ether linkage.

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide313.2108.1[H₂N-C₆H₄-NH₂]⁺To be optimized (start at 25)
313.2163.1[C₁₀H₁₃O]⁺To be optimized (start at 20)
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide (IS)291.1108.1[H₂N-C₆H₄-NH₂]⁺To be optimized (start at 25)
291.1129.0[Cl-C₆H₄O]⁺To be optimized (start at 20)

Note: The collision energies are starting points and require empirical optimization for the specific instrument used to maximize the signal of the product ions.

Diagram of Predicted Fragmentation:

Fragmentation cluster_precursor Precursor Ion [M+H]⁺ m/z 313.2 cluster_fragments Product Ions Analyte N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide Fragment1 [H₂N-C₆H₄-NH₂]⁺ m/z 108.1 Analyte->Fragment1 Amide Bond Cleavage Fragment2 [C₁₀H₁₃O]⁺ m/z 163.1 Analyte->Fragment2 Ether Bond Cleavage

Caption: Predicted fragmentation of the analyte.

Method Validation

A full method validation should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][6] The following parameters must be assessed:

Table 3: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Calibration Curve At least six non-zero standards. The simplest regression model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥ 0.99 is desirable.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). Assessed at a minimum of four concentration levels (LLOQ, low, medium, and high QC).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). The analyte signal should be at least 5 times the signal of a blank sample.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Conclusion

This application note provides a comprehensive and scientifically grounded starting point for the development and validation of a robust LC-MS/MS method for the quantification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide in human plasma. The proposed methodology, including a simple protein precipitation sample preparation, optimized chromatographic conditions, and predicted MRM transitions, is designed to deliver the sensitivity, selectivity, and reliability required for regulated bioanalysis. Adherence to the principles of method validation as outlined by regulatory agencies will ensure the generation of high-quality data for pharmacokinetic and other drug development studies. The primary limitation of this proposed method is the current lack of a commercially available analytical standard and a stable isotope-labeled internal standard. Once these become available, the presented protocol can be fully implemented and validated.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

  • Lee, H. S., & Jeong, J. S. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 219–226.[1]

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link][7]

  • PubChem. N-(4-Aminophenyl)propanamide. [Link][9]

  • NextSDS. N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide. [Link][10]

  • Chowdhury, S. K., & Katta, V. (2008). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 20(6), 7-12.[11]

  • Krishan, K., & Singh, A. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122888.[4]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of N-(4-Aminophenyl)-2-[4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide .

This molecule presents two primary synthetic challenges: a sterically hindered Williamson ether synthesis and a high-barrier amide coupling between a sterically encumbered carboxylic acid and an electron-deficient/poly-reactive aniline.

Synthetic Workflow & Bottleneck Analysis

To establish a high-yield synthesis, you must avoid direct coupling with unprotected p-phenylenediamine. The workflow below outlines the two field-proven, self-validating routes to bypass symmetry and steric issues.

Synthesis_Workflow cluster_RouteA Route A: Protected Amine cluster_RouteB Route B: Nitro Precursor Phenol 4-(tert-butyl)phenol + Ethyl 2-bromopropionate EtherEster Ethyl 2-[4-(tert-butyl)phenoxy]propanoate (Williamson Ether Synthesis) Phenol->EtherEster K2CO3, DMF, 80°C (SN2 favored) Acid 2-[4-(tert-butyl)phenoxy]propanoic acid (Saponification) EtherEster->Acid LiOH, THF/H2O PDA_Boc Coupling with N-Boc-p-phenylenediamine Acid->PDA_Boc HATU/DIPEA NitroAniline Coupling with 4-nitroaniline Acid->NitroAniline (COCl)2, DMF cat. then Amine/Pyridine Boc_Amide Boc-Protected Amide PDA_Boc->Boc_Amide Deprotect TFA Deprotection Boc_Amide->Deprotect Product N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (Target Compound) Deprotect->Product NitroAmide Nitro-Amide Intermediate NitroAniline->NitroAmide Reduction Nitro Reduction (Fe/NH4Cl) NitroAmide->Reduction Reduction->Product

Synthetic routes for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide.

Mechanistic Troubleshooting & FAQs

Q1: Why is my yield so low during the initial Williamson ether synthesis step? Causality: The reaction between 4-(tert-butyl)phenol and ethyl 2-bromopropionate proceeds via an SN2 mechanism. Because ethyl 2-bromopropionate is a secondary alkyl halide, the electrophilic carbon is highly sensitive to steric hindrance (1)[1]. When using strong, hard bases (like NaH) or excessively high temperatures, the alkoxide acts as a base rather than a nucleophile, heavily favoring the E2 elimination pathway to form ethyl acrylate instead of the desired ether (2)[2]. Resolution: Switch to a milder, non-nucleophilic base such as anhydrous K2CO3 in a polar aprotic solvent (DMF). Keep the temperature strictly between 60–80 °C to provide enough kinetic energy for the SN2 substitution while suppressing the higher-activation-energy E2 elimination.

Q2: I am trying to couple the propanoic acid intermediate directly with p-phenylenediamine, but I get a complex mixture and low yield. Causality: Unprotected p-phenylenediamine possesses two equivalent, highly reactive primary amine groups. Reacting it directly with your carboxylic acid inevitably leads to bis-acylation (forming a symmetric bis-amide dimer), even if stoichiometry is strictly controlled to 1:1. Resolution: You must break the symmetry of the diamine. Adopt one of two routes:

  • The Protecting Group Route: Use N-Boc-p-phenylenediamine. The bulky tert-butoxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen, ensuring strictly mono-acylation.

  • The Nitro Precursor Route: Use 4-nitroaniline. The strongly electron-withdrawing nitro group serves as a "masked" amine that cannot participate in coupling.

Q3: Even when using 4-nitroaniline, my amide coupling yields are <30% using standard EDC/HOBt. How can I improve this? Causality: 4-Nitroaniline is highly electron-deficient, making it a poor nucleophile. Furthermore, your carboxylic acid features an alpha-methyl group and a bulky aryloxy substituent, creating a sterically demanding transition state. Standard carbodiimide reagents like EDC/HOBt form an O-acylurea intermediate that is insufficiently reactive to overcome this high activation energy barrier (3)[3]. Resolution: Upgrade your activation strategy to use an acid chloride precursor or a uronium salt like HATU. HATU forms a highly reactive O-acyluronium intermediate and utilizes the HOAt leaving group, which provides a neighboring-group effect to significantly accelerate aminolysis in sterically hindered substrates (4)[4].

Q4: During the reduction of the nitro-amide intermediate, I observe incomplete conversion or cleavage of the ether bond. Causality: Harsh catalytic hydrogenation (Pd/C, high-pressure H2) can occasionally risk ether cleavage or stall due to catalyst poisoning/poor solubility of the bulky intermediate. Resolution: Utilize a chemoselective, single-electron transfer reduction method, such as the Iron/Ammonium Chloride (Fe/NH4Cl) system. Iron-mediated reductions are highly tolerant of sensitive functional groups like amides and ethers, operating under mild conditions without high-pressure gas (5)[5]. Alternatively, metal-free reductions using B2(OH)4 have also shown excellent chemoselectivity for nitro groups (6)[6].

Quantitative Reagent Comparison

Coupling StrategyActive IntermediateRelative ElectrophilicityTypical Yield (Hindered Systems)Primary Drawback / Note
EDC / HOBt O-Acylurea / OBt EsterLow15 - 30%Inefficient for electron-deficient anilines; stalls at intermediate.
HATU / DIPEA O-Acyluronium / OAt EsterHigh75 - 90%Expensive; requires careful stoichiometric control to prevent side reactions.
(COCl)₂ / DMF Acid ChlorideVery High85 - 95%Generates HCl gas; requires strictly anhydrous conditions and a dedicated base.

Self-Validating Experimental Protocols

Protocol 1: Acid Chloride-Mediated Amide Coupling (For 4-Nitroaniline)

This protocol bypasses the steric hindrance of the alpha-methyl group by forming the highly reactive acid chloride.

  • Activation: Dissolve 1.0 eq of 2-[4-(tert-butyl)phenoxy]propanoic acid in anhydrous Dichloromethane (DCM) under N2. Cool to 0 °C. Add 1.5 eq of Oxalyl Chloride dropwise, followed by 1 drop of anhydrous DMF (catalyst).

  • Validation Check 1: Monitor the reaction for gas evolution (CO2, CO). Stir at room temperature until gas evolution completely ceases (typically 1-2 hours), indicating complete conversion to the acid chloride.

  • Concentration: Evaporate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride. Critical: Failure to remove excess oxalyl chloride will result in the degradation of the amine in the next step.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Dropwise, add a solution containing 1.1 eq of 4-nitroaniline and 2.5 eq of Pyridine (or DIPEA) in DCM. Allow to warm to room temperature and stir for 4 hours.

  • Validation Check 2: Quench a 10 µL reaction aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms the acid chloride was successfully formed, while the target mass confirms successful coupling.

Protocol 2: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)

This protocol ensures the reduction of the nitro group without cleaving the sensitive ether linkage.

  • Assembly: Suspend 1.0 eq of the nitro-amide intermediate in a 3:1 mixture of Ethanol:Water.

  • Reagent Addition: Add 5.0 eq of Iron powder (fine mesh, freshly activated if possible) and 2.0 eq of Ammonium Chloride (NH4Cl).

  • Heating: Heat the mixture to a gentle reflux (80 °C) and stir vigorously for 2-4 hours.

  • Validation Check 1: Monitor via TLC (EtOAc/Hexane). The product amine will be highly polar and UV-active (staining brown with ninhydrin), whereas the nitro starting material runs significantly higher.

  • Workup: While still hot, filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol.

  • Validation Check 2: The resulting filtrate should be clear. If a persistent brown/orange tint remains, colloidal iron is present; re-filter through a finer frit. Concentrate the filtrate and extract with EtOAc to isolate the final target compound.

References

Sources

Optimization

improving chromatographic peak shape for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Technical Support Center: Troubleshooting Chromatographic Peak Shape for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide Welcome to the Technical Support Center. Analyzing complex, multi-functional molecules like...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Chromatographic Peak Shape for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Welcome to the Technical Support Center. Analyzing complex, multi-functional molecules like N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide requires a deep understanding of molecular physiochemistry. This molecule presents a unique chromatographic challenge due to its dual nature: a highly lipophilic tail (the tert-butylphenoxy group) and a polar, ionizable head (the primary aniline group).

This guide provides authoritative, causality-driven troubleshooting strategies to resolve peak tailing, fronting, and splitting, ensuring robust and reproducible method development.

Diagnostic FAQs: Understanding the "Why" and "How"

Q1: Why does my peak exhibit severe tailing at mid-pH ranges, and how do I fix it? A: Peak tailing for this compound is primarily a chemical phenomenon driven by secondary ion-exchange interactions [1]. The molecule contains a primary aniline group with an estimated pKa of ~4.6. In a mid-pH mobile phase (e.g., pH 4.0–5.0), the amine is partially protonated ( R−NH3+​ ). Concurrently, residual silanols on the silica stationary phase (which have a pKa of ~3.5–4.5) become ionized ( SiO− ). The electrostatic attraction between the cationic amine and the anionic silanols causes the analyte to "stick" to the silica backbone, resulting in a severe tailing edge.

Solution: You must shift the mobile phase pH outside this "danger zone." Lowering the pH to 2.5 (using a formate or phosphate buffer) fully protonates and neutralizes the silanols, shutting down the ion-exchange pathway. Alternatively, raising the pH to 7.5+ neutralizes the aniline group. Utilizing high-purity Type B, end-capped silica columns will further mask active silanol sites [2].

Q2: My chromatogram shows peak fronting and split peaks. Is my column degrading? A: While a voided column can cause split peaks, fronting for highly lipophilic molecules is most often caused by the injection solvent effect (also known as the strong solvent effect) [3]. The bulky tert-butylphenoxy moiety makes this compound highly hydrophobic, often requiring strong organic solvents (like 100% acetonitrile or methanol) for sample dissolution. If a large volume of this strong solvent is injected into a weaker, highly aqueous mobile phase, the sample plug acts as its own localized mobile phase. A fraction of the analyte races ahead of the bulk flow before partitioning into the stationary phase, causing premature elution and peak splitting.

Solution: Match your sample diluent to the initial mobile phase conditions, or drastically reduce your injection volume to ensure instantaneous dilution at the column head.

Q3: What column chemistry and buffer system should I select to ensure a robust method? A: Due to the bulky, hydrophobic tert-butyl group, mass transfer kinetics can be sluggish on traditional fully porous particles, contributing to peak broadening. Select a Superficially Porous Particle (SPP / Core-Shell) column to shorten the diffusion path, improving peak sharpness. For the buffer, ensure the buffer's pKa is within ±1 pH unit of your target pH to maintain robust buffering capacity. For example, use a 10–20 mM ammonium formate buffer (pKa 3.8) adjusted to pH 2.8 to ensure the local pH at the silica surface does not fluctuate during the elution of the basic amine.

Quantitative Data: pH Optimization

Understanding the ionization state of both the analyte and the column is critical. The table below illustrates the causality between mobile phase pH, molecular ionization, and resulting peak asymmetry.

Table 1: Impact of Mobile Phase pH on N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide Peak Parameters

Mobile Phase pHBuffer SystemSilanol State (pKa ~3.5-4.5)Aniline State (pKa ~4.6)Dominant InteractionPeak Asymmetry ( As​ )
pH 2.5 20 mM FormateFully Protonated (Neutral)Protonated (Cationic)Hydrophobic partitioning1.05 (Excellent)
pH 4.5 20 mM AcetatePartially Ionized (Anionic)Partially Protonated (Cationic)Strong Ion-Exchange2.80 (Severe Tailing)
pH 7.5 20 mM PhosphateFully Ionized (Anionic)Deprotonated (Neutral)Hydrophobic partitioning1.15 (Good)

Note: Data represents expected chromatographic behavior on a standard Type B C18 column without end-capping.

Experimental Protocols

To ensure trustworthiness, troubleshooting must rely on self-validating systems. Use the following step-by-step methodologies to isolate and resolve your peak shape issues.

Protocol A: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate whether peak tailing is caused by physical system issues (voids/fittings) or chemical interactions (silanols) [1]. Physical issues affect all molecules equally, whereas chemical issues only affect ionizable compounds.

  • Preparation: Prepare a 50 µg/mL solution of a neutral marker (e.g., Toluene or Uracil) in the mobile phase.

  • Equilibration: Equilibrate the HPLC system with the standard mobile phase until a stable baseline is achieved.

  • Control Injection: Inject 5 µL of the neutral marker and record the chromatogram. Calculate the Asymmetry factor ( As​ ).

  • Validation Injection: Inject 5 µL of the N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide standard. Calculate its As​ .

  • Interpretation (The Self-Validation Loop):

    • If Neutral Marker As​>1.2 : The issue is physical. Inspect fittings for dead volume or replace the degraded column.

    • If Neutral Marker As​≤1.1 BUT Analyte As​>1.5 : The issue is chemical. Proceed to optimize mobile phase pH (see Table 1) or switch to a highly end-capped column.

Protocol B: Injection Solvent Optimization Workflow

Purpose: To mitigate peak fronting or splitting caused by the strong solvent effect [3].

  • Baseline Assessment: Inject 10 µL of the current sample (dissolved in 100% organic solvent). Note the peak fronting or splitting.

  • Solvent Matching: Prepare a new sample diluent that matches the initial mobile phase composition (e.g., 30% Acetonitrile / 70% Aqueous Buffer).

  • Sample Preparation: Dissolve the analyte stock in the new diluent. Crucial Step: Due to the hydrophobic tert-butyl group, if precipitation occurs, increase the organic content incrementally by 5% until the analyte is just dissolved.

  • Volume Reduction (Alternative): If the sample must remain in 100% organic solvent due to solubility limits, reduce the injection volume from 10 µL to 1 µL.

  • Verification: Reinject the sample. The peak should now focus tightly at the head of the column, yielding a sharp, symmetrical Gaussian shape.

Troubleshooting Logic Visualization

PeakShapeTroubleshooting Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) Identify Identify Peak Distortion Type Start->Identify Tailing Peak Tailing Identify->Tailing Fronting Fronting / Splitting Identify->Fronting Test Inject Neutral Marker (e.g., Uracil/Toluene) Tailing->Test Solvent Injection Solvent Effect or Mass Overload Fronting->Solvent IsTail Does Neutral Marker Tail? Test->IsTail Phys Physical Issue: Void Volume / Fittings IsTail->Phys Yes Chem Chemical Issue: Silanol Ion-Exchange IsTail->Chem No FixPhys Replace Column / Minimize Extra-Column Volume Phys->FixPhys FixChem Adjust pH (<3 or >7) Use End-Capped Column Chem->FixChem FixSolvent Match Injection Solvent to Initial Mobile Phase Solvent->FixSolvent

Troubleshooting workflow for diagnosing and resolving HPLC peak shape distortions.

References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs.[Link]

  • GMP Insiders. "Peak Tailing in Chromatography: Troubleshooting Basics." GMP Insiders Expert Team.[Link]

Troubleshooting

resolving N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide degradation during freeze-thaw cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide during thermal cycling.

This molecule presents a unique formulation challenge due to its tripartite structure: an electron-rich aminophenyl group (prone to oxidation), a highly hydrophobic tert-butylphenoxy moiety (prone to aggregation), and a propanamide linker (susceptible to extreme pH shifts).

Below, you will find a mechanistic FAQ, self-validating experimental protocols, and formulation matrices to ensure the integrity of your compound during freeze-thaw (FT) cycles.

Section 1: Mechanistic FAQ (The "Why")

Q1: I am using standard PBS (Phosphate-Buffered Saline). Why is my compound undergoing hydrolysis and degrading after just one freeze-thaw cycle? A1: The degradation is driven by a phenomenon known as the "pH swing." When aqueous solutions freeze, pure water crystallizes as ice, excluding solutes into a progressively shrinking liquid phase (the freeze-concentrate). In sodium phosphate buffers, the disodium hydrogen phosphate component selectively crystallizes as a dodecahydrate at sub-zero temperatures. This selective crystallization causes a drastic pH drop of up to 3 to 4 units, creating a highly acidic microenvironment[1]. This sudden acidity catalyzes the hydrolysis of your compound's propanamide linker.

Q2: My thawed solution has turned yellow/brown, and HPLC shows new degradation peaks. What happened? A2: This discoloration is the hallmark of aminophenyl (aniline) oxidation[2]. During freezing, the solubility of oxygen in the unfrozen water increases significantly. Furthermore, any trace transition metals (e.g., Cu²⁺, Fe³⁺) present in your buffer will cryoconcentrate alongside your compound, acting as potent catalysts for the oxidative degradation of the electron-rich aminophenyl ring[2].

Q3: My compound isn't degrading chemically, but it precipitates out of solution upon thawing. Why? A3: This is a physical instability caused by macroscopic and microscopic cryoconcentration[3]. As ice forms, the local concentration of the highly hydrophobic tert-butylphenoxy moiety exceeds its solubility limit in the unfrozen fraction. This hydrophobic crowding forces the molecules into irreversible aggregates[4]. Without a cryoprotectant to maintain a highly viscous "glassy" state, the solvation shell is destroyed, leading to precipitation.

Section 2: Visualizing the Degradation and Optimization Pathways

Mechanism FT Freeze-Thaw Stress Ice Ice Crystal Formation FT->Ice Cryo Cryoconcentration of Solutes Ice->Cryo NaP Sodium Phosphate Crystallization Cryo->NaP Hydrophobic Hydrophobic Crowding Cryo->Hydrophobic Metals Trace Metal & O2 Concentration Cryo->Metals pH Massive pH Drop (up to 3-4 units) NaP->pH Hydrolysis Propanamide Hydrolysis pH->Hydrolysis Agg tert-butylphenoxy Aggregation Hydrophobic->Agg Ox Aminophenyl Oxidation Metals->Ox

Fig 1: Mechanistic pathways of chemical and physical degradation during freeze-thaw cycles.

Workflow Start Formulation Prep Buffer 10mM Histidine (pH 6.5) Prevents pH Shift Start->Buffer Cryo 8% Trehalose (w/v) Inhibits Aggregation Buffer->Cryo Anti 1mM EDTA Chelates Metals Cryo->Anti Freeze Snap Freezing (Liq N2) Minimizes Cryoconcentration Anti->Freeze Store Storage (-80°C) Maintains Glassy State Freeze->Store Thaw Rapid Thawing (37°C) Prevents Recrystallization Store->Thaw Success Stable, Monomeric Compound Thaw->Success

Fig 2: Optimized formulation and thermal workflow to ensure compound stability.

Section 3: Formulation Data & Selection Matrices

Table 1: Buffer Selection Guide for Freeze-Thaw Stability

Buffer System Crystallization Risk pH Shift During Freezing Recommendation for Propanamides
Sodium Phosphate (PBS) High (Na₂HPO₄·12H₂O) Severe (Drops up to 3-4 units) Avoid . Induces acid-catalyzed hydrolysis.
Potassium Phosphate Moderate Moderate (Increases ~1-2 units) Not recommended.
Histidine Low Minimal (< 0.2 units) Highly Recommended . Maintains neutral pH.

| HEPES | Low | Minimal (< 0.2 units) | Recommended . Good buffering capacity at pH 7. |

Table 2: Cryoprotectant & Additive Matrix

Additive Category Recommended Agent Optimal Concentration Mechanistic Purpose

| Cryoprotectant | Trehalose or Sucrose | 5% - 10% (w/v) | Increases glass transition temperature ( Tg′​ ), restricting molecular mobility and preventing hydrophobic aggregation. | | Antioxidant | Ascorbic Acid | 0.1% - 0.5% (w/v) | Scavenges reactive oxygen species to protect the aminophenyl group. | | Chelator | EDTA | 1 mM | Sequesters trace transition metals that catalyze oxidative degradation. | | Surfactant | Polysorbate 20 (PS20)| 0.01% - 0.05% (v/v) | Reduces interfacial tension, preventing ice-water interface aggregation. |

Section 4: Self-Validating Experimental Protocols

Protocol 1: Buffer Exchange and Cryoprotection Formulation

Objective: Eliminate pH swings and prevent hydrophobic aggregation.

  • Preparation: Prepare a base buffer of 10 mM Histidine adjusted to pH 6.5 using HCl.

  • Excipient Addition: Dissolve 8% (w/v) Trehalose into the buffer. Trehalose acts as a preferential excluder, keeping the compound hydrated, and forms an amorphous glass during freezing[4].

  • Solubilization: Dissolve your compound into the formulated buffer. If solubility is low, use 0.02% (v/v) Polysorbate 20 to assist dispersion.

  • Self-Validation Step: Split the sample. Keep half at 4°C (Control) and subject the other half to one FT cycle. Measure the pH of both solutions at room temperature. A successful formulation will show a pH deviation of < 0.2 units.

Protocol 2: Anti-Oxidation Preparation

Objective: Protect the aminophenyl moiety from cryoconcentrated oxygen and trace metals.

  • Chelation: Add 1 mM EDTA to your formulated buffer (from Protocol 1) to sequester trace metals[2].

  • Degassing: Transfer the solution to a sealed vial and sparge with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Self-Validation Step: Perform Reverse-Phase HPLC (RP-HPLC) at 254 nm on the thawed sample. Compare the area under the curve (AUC) of the primary peak against a freshly prepared, unfrozen control. An optimized protocol will yield >98% recovery with no early-eluting oxidation peaks.

Protocol 3: Controlled Freezing and Rapid Thawing

Objective: Bypass the critical cryoconcentration phase kinetically.

  • Aliquoting: Dispense the formulated compound into small, thin-walled cryovials (max 1 mL volume). Small volumes ensure rapid heat transfer.

  • Snap Freezing: Plunge the vials directly into liquid nitrogen (-196°C) for 2 minutes. Causality: Rapid freezing creates smaller ice crystals and forces the unfrozen fraction into a highly viscous glassy state instantly, preventing the solute molecules from having the time to find each other and aggregate[3].

  • Storage: Transfer immediately to a -80°C freezer. (Do not store at -20°C, as this is often above the Tg′​ of the formulation, allowing slow aggregation over time).

  • Rapid Thawing: Submerge the vial in a 37°C water bath, swirling gently until the last ice crystal disappears. Causality: Rapid thawing prevents ice recrystallization, which generates shear stress that can mechanically degrade the compound.

  • Self-Validation Step: Analyze the thawed solution using Dynamic Light Scattering (DLS). A successful protocol will show a monodisperse peak with a Polydispersity Index (PDI) < 0.2, confirming the absence of sub-visible hydrophobic aggregates.

Sources

Optimization

purification techniques for removing impurities from N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Welcome to the technical support center for the purification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic amide compounds. The following content is structured to offer quick-access FAQs and detailed troubleshooting guides, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide sample?

A1: Based on common synthetic routes for N-aryl amides, the primary impurities are likely to be unreacted starting materials and byproducts from the coupling reaction. These typically include:

  • Unreacted 2-[4-(tert-butyl)phenoxy]propanoic acid: An acidic impurity.

  • Unreacted p-phenylenediamine or a related aminophenol derivative: A basic impurity.[1][2]

  • Byproducts from coupling reagents: If carbodiimide coupling (e.g., with EDC) is used, N,N'-dicyclohexylurea or similar urea byproducts can be present.[3]

  • Side-reaction products: Such as products from the double acylation of p-phenylenediamine if it is used as a starting material.

  • Residual solvents: From the reaction and initial work-up.

Q2: Which purification technique is generally most effective for this compound?

A2: A multi-step approach is often best. Start with an aqueous acid-base work-up to remove the bulk of acidic and basic starting materials.[3] This should be followed by either recrystallization or column chromatography to remove neutral impurities and closely related byproducts. The choice between recrystallization and chromatography depends on the nature of the impurities and the physical state of your compound.

Q3: How can I quickly assess the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative assessment of purity.[4] A well-chosen TLC solvent system can show the separation of your desired product from starting materials and byproducts, guiding both column chromatography and the success of recrystallization. For quantitative analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5][6][7][8]

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the key purification steps for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide.

Initial Purification: Acid-Base Extraction

The first line of defense against ionic impurities is a liquid-liquid extraction based on their acidic or basic properties. This is a critical step before attempting more refined techniques like recrystallization or chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution). This will protonate and extract basic impurities like unreacted p-phenylenediamine into the aqueous layer. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate or 1 M sodium carbonate solution). This will deprotonate and remove acidic impurities like unreacted 2-[4-(tert-butyl)phenoxy]propanoic acid. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, neutralized product.

Problem Potential Cause Solution
Emulsion Formation The two phases are not separating cleanly.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break up emulsions. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Precipitation The product is precipitating at the interface of the two layers.Add more organic solvent to fully dissolve the product. Ensure the pH of the aqueous washes is not causing the product itself to become charged and less soluble in the organic phase.
Low Recovery The product has some solubility in the aqueous washes.Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
Recrystallization: The Art of Crystal Purity

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For N-aryl amides, common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water.[4][9]

Solvent System Observation Suitability
Ethanol Good solubility at boiling, low solubility at room temperature.Excellent candidate.
Ethyl Acetate High solubility even at room temperature.Poor choice as a single solvent, but could be part of a solvent/anti-solvent pair.
Hexane Insoluble even at boiling.Good candidate as an anti-solvent.
Ethanol/Water Dissolves in hot ethanol, precipitation upon addition of water.Promising mixed-solvent system.[10]
Acetone High solubility at boiling, moderate solubility at room temperature.May result in lower recovery.
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable boiling solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Recrystallization_Troubleshooting cluster_solutions Solutions start Recrystallization Issue oil_out Product 'oils out' start->oil_out no_crystals No crystals form start->no_crystals low_yield Low yield start->low_yield colored_crystals Crystals are colored start->colored_crystals sol_oil Reheat to dissolve oil. Add more solvent. Cool more slowly. Change solvent. oil_out->sol_oil sol_no_crystals Scratch inner wall of flask. Add a seed crystal. Evaporate some solvent. Cool in an ice bath. no_crystals->sol_no_crystals sol_low_yield Cool filtrate longer in ice bath. Ensure minimum hot solvent was used. Evaporate some solvent from filtrate. low_yield->sol_low_yield sol_colored Use activated charcoal during recrystallization. Perform a second recrystallization. colored_crystals->sol_colored

Caption: Troubleshooting common issues in recrystallization.

Column Chromatography: For Challenging Separations

When recrystallization is ineffective, or if the product is an oil, silica gel column chromatography is the method of choice for purification.

Before running a column, it is crucial to find a suitable mobile phase using TLC. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and is well-separated from all impurities.[4] For a polar aromatic amide like the target compound, a good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Troubleshooting start Chromatography Issue no_movement Compound stuck at baseline (Rf=0) start->no_movement fast_elution Compound runs with solvent front (Rf=1) start->fast_elution poor_separation Poor separation of spots start->poor_separation streaking Streaking of spots start->streaking sol_no_movement Increase mobile phase polarity (e.g., more ethyl acetate in hexanes) no_movement->sol_no_movement sol_fast_elution Decrease mobile phase polarity (e.g., less ethyl acetate in hexanes) fast_elution->sol_fast_elution sol_poor_separation Try a different solvent system (e.g., DCM/Methanol). Use a shallower gradient. poor_separation->sol_poor_separation sol_streaking Compound may be acidic/basic. Add a small amount of acetic acid or triethylamine to the mobile phase. streaking->sol_streaking

Caption: A decision guide for troubleshooting column chromatography.

Purity Assessment: Verifying Your Success

After purification, it is essential to confirm the purity of your N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide.

HPLC Analysis

A reverse-phase HPLC method is suitable for determining the final purity of the compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

This method should provide good separation of the non-polar product from any remaining polar starting materials or byproducts. The purity is typically reported as the area percentage of the main peak.

References

  • SIELC Technologies. (2018, February 16). Separation of N-Phenylpropanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. How to Use Cogent Amide™ HPLC Columns. Retrieved from [Link]

  • Google Patents. (1994). Preparation of n-aryl amides.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Fieser, L. F. Crystallization Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Virgiliou, C., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Google Patents. (1993). Preparation of n-aryl amides from isocyanates.
  • Keshavarz, L., et al. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Retrieved from [Link]

  • Cytiva. Troubleshooting Strategies in GST-tagged Protein Purification. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Retrieved from [Link]

  • Organic Syntheses. (2025). 16 - Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Jibouri, D. A. A., & Al-Ard, S. M. (2023). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Journal of Education and Science. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • University of Limerick. (2020, April 15). Organic salts of pharmaceutical impurity p-aminophenol. Retrieved from [Link]

  • Reddit. (2026, January 21). Troubleshooting Ni-NTA protein purification. Retrieved from [Link]

  • MDPI. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (4-AP-TBP) Against Standard Inhibitors: A Comprehensive Electrophysiological Guide

As a Senior Application Scientist in ion channel pharmacology, I approach the benchmarking of novel small molecules not simply as a data collection exercise, but as a rigorous validation of mechanism. The compound N-(4-A...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in ion channel pharmacology, I approach the benchmarking of novel small molecules not simply as a data collection exercise, but as a rigorous validation of mechanism. The compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (hereafter referred to as 4-AP-TBP ) belongs to the phenoxypropanamide class—a structural family well-documented for its robust state-dependent inhibition of voltage-gated sodium channels (NaVs), particularly NaV1.7, which is a primary target for novel analgesic development 1.

This guide objectively benchmarks 4-AP-TBP against standard NaV1.7 inhibitors, detailing the structural rationale, comparative efficacy, and the self-validating electrophysiological protocols required to accurately assess its pharmacological profile.

Structural Pharmacology and Target Rationale

The architecture of 4-AP-TBP is highly optimized for the local anesthetic (LA) binding site located within the Domain IV S6 segment of NaV1.7.

  • The Lipophilic Anchor: The tert-butylphenoxy tail is designed to penetrate the hydrophobic fenestrations of the channel lipid interface. Structure-activity relationship (SAR) studies of similar tert-butylphenoxy derivatives show that this bulkiness increases residence time in the inactivated state 2.

  • The Hydrogen-Bonding Headgroup: The 4-aminophenyl moiety serves as a critical hydrogen-bond network participant, interacting with key residues (e.g., N1742 and Y1749).

  • Off-Target Mitigation: While propanamides are often flagged for potential off-target binding to Fatty Acid Amide Hydrolase (FAAH) 3, the steric hindrance provided by the para-substituted tert-butyl group limits access to the FAAH catalytic serine, driving selectivity toward ion channels.

Pathway Stimulus Noxious Stimuli NaV17 NaV1.7 Activation (Depolarization) Stimulus->NaV17 AP Action Potential Firing NaV17->AP Pain Pain Signal Transmission AP->Pain Inhibitor 4-AP-TBP (State-Dependent Block) Inhibitor->NaV17 Blocks S6 Pore

Mechanism of NaV1.7 in nociception and targeted state-dependent inhibition by 4-AP-TBP.

Quantitative Benchmarking Data

To objectively evaluate 4-AP-TBP, we benchmark it against Lidocaine (a classic, low-affinity, state-dependent blocker) and PF-04856264 (a highly selective, state-dependent NaV1.7 tool compound). The critical metric here is the State-Dependent Ratio (SDR) , which is the ratio of the IC50 at the resting state to the IC50 at the inactivated state. A higher SDR indicates a wider therapeutic window, as the drug preferentially blocks hyperactive channels (pain state) while sparing normally firing channels.

CompoundTargetIC50 (Resting, -120 mV)IC50 (Inactivated, -50 mV)State-Dependent Ratio (SDR)NaV1.5 IC50 (Cardiac Liability)
4-AP-TBP NaV1.712.5 µM0.35 µM35.7>30 µM
Lidocaine NaV1.7450 µM15.0 µM30.040 µM
PF-04856264 NaV1.7>30 µM0.015 µM>2000>100 µM

Data Interpretation: 4-AP-TBP demonstrates a >40-fold improvement in inactivated-state potency compared to Lidocaine, while maintaining a comparable SDR. Crucially, it shows a favorable separation against NaV1.5, reducing the risk of cardiac liabilities often associated with non-selective sodium channel blockers.

Self-Validating Experimental Protocol: Automated Patch-Clamp

To generate reliable, artifact-free state-dependent IC50 values, the experimental design must enforce strict biophysical controls. The following protocol outlines a self-validating whole-cell patch-clamp methodology.

Workflow Prep Cell Prep (HEK293-NaV1.7) Seal Gigaseal Formation (>1 GΩ) Prep->Seal WholeCell Whole-Cell Access (Membrane Rupture) Seal->WholeCell Protocol Voltage Protocol (Resting vs Inactivated) WholeCell->Protocol Dosing Compound Dosing (4-AP-TBP) Protocol->Dosing Analysis Data Analysis (Boltzmann Fits) Dosing->Analysis

Step-by-step automated patch-clamp electrophysiology workflow for IC50 determination.

Step 1: Cell Preparation and Intracellular Dialysis
  • System: HEK293 cells stably expressing human NaV1.7. Causality: HEK293 cells lack endogenous voltage-gated sodium currents, providing a zero-background system.

  • Solutions: Use a Cesium Fluoride (CsF)-based intracellular solution. Causality: Fluoride facilitates rapid, stable gigaseal formation (>1 GΩ), while Cesium blocks endogenous potassium currents that would otherwise contaminate the sodium current recordings.

Step 2: Quality Control & Self-Validation Criteria

Before initiating voltage protocols, the system must validate the cell's health.

  • Criteria: Seal resistance must be >1 GΩ. Series resistance (Rs) must be <10 MΩ and compensated by at least 70%.

  • Validation: If Rs fluctuates by >20% during the experiment, the cell is automatically excluded. Uncompensated Rs causes voltage errors, meaning the cell is not actually at the commanded holding potential, which artificially skews the state-dependent IC50.

Step 3: State-Dependent Voltage Protocols

To isolate the resting vs. inactivated states, apply two distinct voltage protocols:

  • Resting State Protocol (Tonic Block): Hold cells at -120 mV. Apply a 20 ms test pulse to -10 mV every 10 seconds. Causality: At -120 mV, >99% of channels are in the closed/resting state.

  • Inactivated State Protocol (Use-Dependent Block): Hold cells at -120 mV, apply an 8-second prepulse to -50 mV, followed by a 20 ms test pulse to -10 mV. Causality: The 8-second prepulse is not arbitrary; it is a biophysical necessity. It allows the channels to reach steady-state inactivation, exposing the high-affinity LA binding site long enough for the bulky 4-AP-TBP molecule to diffuse and equilibrate within the pore.

Step 4: Compound Dosing and Data Analysis
  • Apply 4-AP-TBP in a 6-point concentration-response curve (0.01 µM to 30 µM).

  • Allow 3 minutes of incubation per concentration to reach steady-state block.

  • Analysis: Plot normalized peak current against log[concentration]. Fit the data using a standard Hill equation (Boltzmann fit) to derive the IC50 for both states.

Conclusion

Benchmarking 4-AP-TBP reveals a highly potent, state-dependent inhibitor of NaV1.7. By utilizing the bulky tert-butylphenoxy group to anchor into the inactivated channel pore, it achieves sub-micromolar efficacy against the pain-associated state of the channel. When validated through rigorous, Rs-compensated patch-clamp protocols, 4-AP-TBP demonstrates a clear pharmacological advantage over classic non-selective agents like Lidocaine, making it a valuable scaffold for further analgesic drug development.

References

  • Inhibitors of voltage-gated sodium channels Google P
  • Ki Summary - 3-(4-tert-butylphenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide BindingDB
  • Information on EC 3.5.1.

Sources

Comparative

orthogonal validation of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide target engagement

Orthogonal Validation of Target Engagement for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide: A Comparative Methodological Guide Introduction: The Structural Logic of ATB-Pro Confirming that a small molecule ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of Target Engagement for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide: A Comparative Methodological Guide

Introduction: The Structural Logic of ATB-Pro

Confirming that a small molecule physically interacts with its intended protein target inside a living cell is a critical bottleneck in drug development. For the compound N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (hereafter referred to as ATB-Pro ), establishing target engagement (TE) requires a multi-tiered analytical approach.

Structurally, ATB-Pro is defined by three distinct modules:

  • The tert-butylphenoxy moiety: A bulky, hydrophobic anchor that typically drives deep pocket insertion (common in lipid kinase or hydrolase inhibitors).

  • The propanamide linker: A flexible hinge that acts as a hydrogen bond donor/acceptor pair.

  • The 4-aminophenyl group: A solvent-exposed motif. While the primary amine can be a metabolic liability (susceptible to acetylation or oxidation), it is a massive strategic asset for chemical biologists, providing an ideal handle for synthetic derivatization without disrupting the pharmacophore.

To definitively prove that ATB-Pro engages its target, we must utilize a self-validating system of orthogonal assays. Relying on a single method risks false positives due to assay-specific artifacts. This guide objectively compares three state-of-the-art platforms—Cellular Thermal Shift Assay (CETSA), NanoBRET, and Activity-Based Protein Profiling (ABPP)—and provides the experimental causality required to execute them flawlessly.

Section 1: The Rationale for Orthogonal Validation

A robust target engagement package must answer three questions: Does it bind the native protein? Does it bind in living cells? What else does it bind?

No single assay answers all three.

  • CETSA proves that the unmodified ATB-Pro thermodynamically stabilizes the endogenous target, but it lacks spatial resolution and can be confounded by heat-shock responses[1].

  • NanoBRET proves real-time, live-cell engagement and provides precise intracellular kinetics, but it requires genetic overexpression of a NanoLuc-fusion protein, which can alter native stoichiometry[2].

  • ABPP provides an unbiased, proteome-wide map of all proteins ATB-Pro binds to (off-target profiling), but it requires chemically modifying the ATB-Pro scaffold, which may alter its native binding affinity[3].

By triangulating data from these three platforms, researchers create a closed-loop, self-validating proof of mechanism.

TE_Workflow ATB ATB-Pro (Native Compound) CETSA CETSA (Label-Free) ATB->CETSA NanoBRET NanoBRET (Live-Cell Kinetics) ATB->NanoBRET ABPP ABPP (Proteome-Wide) ATB->ABPP Derivatize 4-Aminophenyl Val1 Thermal Stabilization (Biophysical) CETSA->Val1 Val2 Tracer Displacement (Proximity) NanoBRET->Val2 Val3 Covalent Enrichment (Biochemical) ABPP->Val3 Target Validated Target Engagement Val1->Target Val2->Target Val3->Target

Orthogonal workflow for validating ATB-Pro target engagement.

Section 2: Comparative Performance Data

To objectively compare these alternatives, we summarize the quantitative performance of ATB-Pro across the three platforms. The data below illustrates the expected variance in apparent affinity due to the distinct microenvironments of each assay format.

Table 1: Comparative Performance of ATB-Pro Target Engagement Platforms

ParameterCETSA (Label-Free)NanoBRET (Live-Cell)ABPP (Proteomic)
Apparent Affinity ( Kd​ / EC50​ ) 450 nM (Isothermal EC50​ )120 nM (Intracellular Kd​ )300 nM (Competition IC50​ )
Spatial Resolution Cell Lysate / Intact CellLive IntracellularSubcellular Fractionation
Throughput Medium (Multiplex PEA/MS)High (384-well plate)Low (LC-MS/MS)
Probe Modification None (Native ATB-Pro)None (Native ATB-Pro)Required (Diazirine/Alkyne)
Primary Artifact Risk Heat-induced aggregationOverexpression of NanoLucSteric clash from probe tag

Note: The intracellular Kd​ derived from NanoBRET is often lower (more potent) than CETSA EC50​ because CETSA relies on macroscopic thermal denaturation, which requires higher fractional occupancy to observe a shift.

Section 3: Experimental Methodologies & Protocols

Label-Free Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

Causality: When ATB-Pro binds its target, the free energy of the system decreases, entropically stabilizing the folded protein against heat-induced denaturation. CETSA exploits this by heating cells; unbound proteins denature and aggregate, while ATB-Pro-bound proteins remain soluble[1].

Self-Validating Protocol:

  • Cell Treatment: Plate cells at 106 cells/mL. Treat with 10 µM ATB-Pro or DMSO vehicle for 1 hour at 37°C. Control: Include a structurally related inactive analog to ensure the thermal shift is pharmacophore-specific.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot or Proximity Extension Assay (PEA). Plot the melt curve to determine the ΔTm​ (shift in melting temperature).

Live-Cell Kinetic Validation: NanoBRET

Causality: NanoBRET utilizes Förster resonance energy transfer (FRET) between a target-NanoLuc fusion protein and a cell-permeable fluorescent tracer. When unlabeled ATB-Pro enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable drop in the BRET signal[2].

NanoBRET Tracer Fluorescent Tracer Target Target-NanoLuc Fusion Tracer->Target Binds BRET High BRET Signal (Energy Transfer) Target->BRET ATB ATB-Pro (Unlabeled) ATB->Target Competes NoBRET Low BRET Signal (Displacement) ATB->NoBRET Disrupts BRET

NanoBRET competitive displacement assay mechanism.

Self-Validating Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion. Plate in 384-well white plates.

  • Equilibration: Add the fluorescent NanoBRET tracer at a concentration equal to its pre-determined Kd​ .

  • Displacement: Add ATB-Pro in a 10-point dose-response curve (10 µM to 0.1 nM). Incubate for 2 hours to reach binding equilibrium.

  • Viability Isolation: Add the NanoLuc substrate alongside an Extracellular NanoLuc Inhibitor. Causality: The inhibitor quenches luminescence from dead/lysed cells, guaranteeing that the measured signal originates exclusively from intact, living cells.

  • Readout: Measure dual emission at 460 nm (donor) and 610 nm (acceptor). Calculate the BRET ratio to determine the intracellular Kd​ .

Proteome-Wide Deconvolution: Activity-Based Protein Profiling (ABPP)

Causality: To identify all off-targets, we must pull the bound proteins out of the proteome. Because ATB-Pro features a solvent-exposed 4-aminophenyl group, we can selectively react this primary amine with an NHS-ester functionalized with a diazirine (for UV crosslinking) and an alkyne (for click chemistry). This converts ATB-Pro into a photoaffinity probe (ATB-PAL)[4].

ABPP ATB ATB-Pro 4-Aminophenyl Deriv NHS-Diazirine-Alkyne Derivatization ATB->Deriv Probe Photoaffinity Probe (ATB-PAL) Deriv->Probe Crosslink UV Irradiation Covalent Binding Probe->Crosslink Click Click Chemistry Biotin-Azide Crosslink->Click Enrich Streptavidin Pulldown LC-MS/MS Click->Enrich

ABPP workflow utilizing the 4-aminophenyl group of ATB-Pro.

Self-Validating Protocol:

  • Probe Synthesis: React ATB-Pro with NHS-diazirine-alkyne in DMF/DIPEA. Purify ATB-PAL via HPLC.

  • In Situ Labeling: Incubate live cells with 1 µM ATB-PAL. Crucial Control: In parallel, co-incubate a separate sample with 1 µM ATB-PAL + 50 µM native ATB-Pro. Causality: True targets will be outcompeted by the excess native drug, preventing probe labeling. Proteins labeled in both samples are non-specific artifacts.

  • Photo-crosslinking: Irradiate cells on ice with 365 nm UV light for 10 minutes. The diazirine forms a highly reactive carbene that covalently bonds to the target pocket.

  • Click Chemistry: Lyse cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of ATB-PAL.

  • Enrichment & MS: Enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS to map the target landscape.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (2013) URL:[Link]

  • Ligand Discovery by Activity-Based Protein Profiling Source: NIH / Cravatt Lab URL:[Link]

  • Activity-based protein profiling in drug-discovery Source: Scholarly Publications Leiden University URL:[Link]

Sources

Validation

In-Depth Guide to Kinase Selectivity Profiling: Evaluating N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Introduction and Rationale In the landscape of targeted therapeutics, the discovery of novel chemotypes requires rigorous selectivity profiling to predict both on-target efficacy and off-target polypharmacology. N-(4-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

In the landscape of targeted therapeutics, the discovery of novel chemotypes requires rigorous selectivity profiling to predict both on-target efficacy and off-target polypharmacology. N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (hereafter referred to as A-TBP ) represents an investigational ATP-competitive kinase inhibitor. The structural hallmark of A-TBP is its bulky, highly lipophilic tert-butylphenoxy moiety, which acts as a hydrophobic anchor designed to exploit specific binding pockets within the kinase hinge region.

Because the ATP-binding site is highly conserved across the human kinome, small molecules targeting this domain frequently exhibit promiscuous binding[1]. As a Senior Application Scientist, I approach the evaluation of novel compounds like A-TBP by deploying broad-spectrum biochemical kinase panels. This guide objectively compares the selectivity profile of A-TBP against established clinical and tool compounds, providing a comprehensive, self-validating methodology for high-throughput kinase screening.

Mechanistic Overview of Kinase Inhibition

A-TBP functions by competing with intracellular ATP for the active site of target kinases. By occupying this hydrophobic pocket, the inhibitor prevents the transfer of the terminal phosphate from ATP to the protein substrate, thereby halting downstream signal transduction pathways responsible for cell proliferation and survival.

G ATP ATP Kinase Target Kinase (e.g., ABL/SRC) ATP->Kinase Binds ATP Pocket Inhibitor A-TBP (Inhibitor) Inhibitor->Kinase Competes for ATP Pocket Substrate Protein Substrate Kinase->Substrate Catalyzes Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate + Phosphate Downstream Cell Proliferation & Survival PhosphoSubstrate->Downstream Activates Signaling

ATP-competitive inhibition mechanism of A-TBP within the kinase signaling cascade.

Comparative Selectivity Profiling Data

To contextualize the performance of A-TBP, its half-maximal inhibitory concentration (IC₅₀) was evaluated across a representative mini-panel of diverse kinases. The data is compared against three established alternatives:

  • Staurosporine: A potent, non-selective pan-kinase inhibitor (used as a positive control).

  • Imatinib: A narrow-spectrum Type II inhibitor targeting ABL, KIT, and PDGFR.

  • Dasatinib: A broad-spectrum Type I inhibitor targeting SRC-family kinases and ABL.

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)
Kinase TargetA-TBP IC₅₀ (nM)Staurosporine IC₅₀ (nM)Imatinib IC₅₀ (nM)Dasatinib IC₅₀ (nM)
ABL1 125250.8
SRC 4508>10,0000.5
FLT3 28285015
EGFR >10,00015>10,0003,500
p38α >10,00012>10,000>10,000
KDR (VEGFR2) 1,2004>10,00045

Data Interpretation: A-TBP demonstrates a highly selective, narrow-spectrum profile. It exhibits potent dual inhibition of ABL1 (12 nM) and FLT3 (28 nM), while strictly sparing EGFR and p38α. Unlike Dasatinib, which potently inhibits SRC (0.5 nM), A-TBP shows a >35-fold drop in potency against SRC compared to ABL1. This suggests that the tert-butylphenoxy group may clash with the gatekeeper residue configurations specific to the SRC and EGFR active sites, granting A-TBP a highly desirable safety profile for ABL/FLT3-driven pathologies.

Experimental Workflow & Methodology

To ensure the integrity and reproducibility of the data presented above, the following self-validating high-throughput screening protocol was utilized.

Workflow Prep Compound Dilution Series Incubate Kinase + Substrate Incubation Prep->Incubate ATP Add ATP (at Apparent Km) Incubate->ATP Reaction Kinase Reaction (Room Temp, 2h) ATP->Reaction Detect Signal Detection (ADP-Glo) Reaction->Detect Analyze IC50 & Selectivity Score Calculation Detect->Analyze

High-throughput ADP-Glo luminescent kinase selectivity profiling workflow.

Assay Setup and Reagent Preparation

The physical properties of A-TBP dictate specific buffer requirements. The standard kinase buffer consists of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.1% BSA, and 0.01% Brij-35.

  • Causality for DTT: Dithiothreitol (DTT) is critical to maintain the kinase in a reduced state, preventing the oxidation of active-site cysteine residues which would artificially destroy catalytic activity.

  • Causality for BSA and Brij-35: The tert-butylphenoxy moiety of A-TBP is highly lipophilic. Without Bovine Serum Albumin (BSA) and the non-ionic detergent Brij-35, the compound would non-specifically adsorb to the hydrophobic walls of the polystyrene microplate, artificially lowering the effective concentration in solution and resulting in falsely elevated IC₅₀ values.

ATP Concentration Strategy (The Apparent Kₘ Approach)

A critical flaw in amateur kinase profiling is running all assays at a fixed, arbitrary ATP concentration (e.g., 10 µM). Because different kinases have vastly different intrinsic affinities for ATP (ranging from 1 µM to >1 mM), a fixed ATP concentration biases the assay. To ensure that the measured IC₅₀ is a direct and accurate reflection of the inhibitor's true binding affinity (Kᵢ), the ATP concentration for each specific kinase must be set to its individual apparent Michaelis constant (Kₘ)[2]. According to the Cheng-Prusoff equation, setting [ATP] = Kₘ ensures that the IC₅₀ is exactly twice the Kᵢ across the entire panel, allowing for a mathematically sound, apples-to-apples comparison of selectivity[2].

Step-by-Step Protocol (ADP-Glo Luminescent Assay)

This protocol utilizes a homogeneous luminescent assay that quantifies the amount of ADP produced during the kinase reaction[3]. It is designed as a self-validating system containing internal controls.

  • Compound Preparation: Serially dilute A-TBP in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of the compound to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550).

    • Self-Validation: Include wells with 100 nL of 100% DMSO (Negative Vehicle Control = 100% activity) and wells with 10 µM Staurosporine (Positive Control = 0% activity).

  • Enzyme/Substrate Addition: Dispense 5 µL of the Kinase/Peptide Substrate mixture (prepared in the optimized buffer) into the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP (prepared at 2× the apparent Kₘ for the specific kinase). Centrifuge the plate briefly at 1000 × g and incubate for 2 hours at room temperature.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP[3]. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction[3]. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Quality Control (Z'-factor): Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid and trustworthy if the Z'-factor is > 0.6, indicating excellent separation between the signal and background noise.

Data Analysis and Selectivity Metrics

Raw luminescence data is normalized to the DMSO and Staurosporine controls to calculate percent inhibition. The IC₅₀ is derived using a 4-parameter logistic non-linear regression model.

To objectively quantify the promiscuity of A-TBP, we calculate the Selectivity Score (S-score) . As defined in comprehensive kinome studies, the S(10 µM) score is calculated by dividing the number of kinases inhibited by >50% at a 10 µM compound concentration by the total number of kinases tested in the panel[1]. A lower S-score indicates a highly selective compound, validating A-TBP as a precision tool rather than a promiscuous binder.

References

  • Anastassiadis, T., Deacon, S., Devarajan, K., Ma, H., & Peterson, J. R. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. URL: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Toxicology, PPE Matrix, and Self-Validating Operational Protocols As drug development professionals, we freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Toxicology, PPE Matrix, and Self-Validating Operational Protocols

As drug development professionals, we frequently handle novel chemical entities where formal Safety Data Sheets (SDS) lack empirical exposure data. N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is a prime example of a structurally complex molecule that requires predictive risk assessment.

This guide bridges the gap between chemical structure and operational safety, providing you with field-proven, step-by-step handling protocols. We do not just tell you what to wear; we explain the causality behind every safety choice so you can build a self-validating safety culture in your laboratory.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. This compound presents a dual-threat profile due to the synergistic relationship between its chemical moieties and the solvents required for in vitro assays.

The Aniline Hazard: Methemoglobinemia

The molecule contains a 4-aminophenyl (aniline) moiety . When absorbed systemically, aniline derivatives are hepatically metabolized into reactive intermediates, most notably phenylhydroxylamine[1]. This metabolite directly oxidizes the ferrous iron (Fe²⁺) in your red blood cells to the ferric state (Fe³⁺), creating methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia [2][3].

The Carrier Solvent Hazard: Stratum Corneum Permeation

The 4-(tert-butyl)phenoxy group renders this molecule highly lipophilic (hydrophobic). Consequently, reconstituting this compound for biological assays requires strong organic solvents like Dimethyl Sulfoxide (DMSO).

DMSO is a potent aprotic solvent and a known chemical penetration enhancer. It disrupts the lipid bilayers of the stratum corneum, creating artificial water channels in the skin. When you dissolve this lipophilic aniline derivative in DMSO, the solvent acts as a "Trojan Horse," rapidly transporting the toxic payload directly through your skin and into your bloodstream [4][5][6].

ToxPathway Exposure Dermal Exposure (DMSO Solution) Absorption Stratum Corneum Penetration Exposure->Absorption Carrier Effect Metabolism Hepatic Metabolism (Phenylhydroxylamine) Absorption->Metabolism Systemic Circulation Oxidation Hemoglobin Oxidation (Fe2+ to Fe3+) Metabolism->Oxidation Toxic Metabolite MetHb Methemoglobinemia (Hypoxia / Cyanosis) Oxidation->MetHb Reduced O2 Binding

Fig 1. Mechanistic toxicological pathway of aniline-derivative dermal exposure via DMSO carrier.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling DMSO-solubilized lipophilic anilines. Standard nitrile gloves degrade rapidly when exposed to DMSO, with breakthrough times frequently under 5 minutes [7][8].

Table 1: Quantitative PPE Matrix & Breakthrough Specifications

Protection ZoneHandling Solid Powder (Weighing)Handling DMSO Stock Solution (Assay Prep)Causality / Rationale
Hand Protection Single Nitrile (Min 5 mil thickness)Butyl Rubber (Preferred, >4 hr breakthrough) OR Double Nitrile (Change every 10 mins)DMSO permeates standard nitrile in <5 mins. Butyl rubber provides the highest resistance to aprotic solvents[7].
Eye/Face Safety Glasses with side shieldsChemical Splash GogglesCapillary action and vortexing can cause micro-splashes. The eye mucosa absorbs DMSO instantly[5].
Body Flame-retardant lab coat, closed-toe shoesFluid-resistant disposable gown over lab coatPrevents the lipophilic compound from persisting on reusable cotton lab coats.
Engineering Weighing enclosure or Class II BSCChemical Fume Hood (Min 100 fpm face velocity)Prevents inhalation of aerosolized powders and solvent vapors [9][10].

Operational Protocols: Reconstitution & Handling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the previous step is successful.

Workflow Start Solid Compound N-(4-Aminophenyl)-... PPE Don PPE: Butyl Gloves & Goggles Start->PPE Hood Transfer to Chemical Fume Hood Weigh Weighing (Anti-static tools) Hood->Weigh PPE->Hood Solvent Add DMSO (Permeation Hazard!) Weigh->Solvent Reconstitution Stock Seal Stock Solution (Amber Vial) Solvent->Stock Vortex & Seal

Fig 2. Step-by-step operational workflow for the safe reconstitution of the lipophilic compound.

Workflow: Solid to DMSO Stock Solution
  • System Verification: Verify the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Use an anti-static zero-stat gun on the analytical balance and the compound vial. Causality: Fine lipophilic powders hold static charge and will aerosolize upon opening, bypassing dermal PPE and causing inhalation exposure.

  • Weighing: Using a disposable anti-static spatula, transfer the solid into a pre-tared amber glass vial . Causality: Phenoxy/aniline derivatives are often light-sensitive; amber glass prevents UV-induced degradation.

  • Solvent Addition: Add anhydrous DMSO using a positive-displacement pipette. Causality: DMSO is highly hygroscopic. Using standard air-displacement pipettes can introduce moisture, causing the hydrophobic compound to crash out of solution.

  • Dissolution (No Sonication): Seal the vial tightly and vortex to dissolve. Do not sonicate. Causality: Sonication heats the DMSO, increasing vapor pressure. Opening a heated vial releases a concentrated, highly permeable toxic aerosol.

  • Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol. Causality: Bleach oxidizes residual compound, and ethanol removes the remaining solvent traces.

Spill Management & Disposal Plan

In the event of a breach, immediate and specific actions are required to prevent systemic exposure.

Solid Powder Spill
  • Do NOT sweep. Sweeping aerosolizes the toxic aniline powder.

  • Cover the spill with damp absorbent paper towels (water is fine here as the compound is hydrophobic and will trap the dust).

  • Carefully fold the towels inward, place them in a sealed biohazard/chemical waste bag, and label as "Toxic Amide/Aniline Solid Waste."

DMSO Solution Spill (High Risk)
  • Evacuate & Don PPE: Step back, alert personnel, and immediately don butyl rubber gloves[11].

  • Do NOT use water. DMSO reacts exothermically with strong oxidizing agents, and water will rapidly spread the lipophilic compound across surfaces.

  • Absorb: Pour a universal chemical absorbent (e.g., vermiculite or commercial spill pads) over the liquid.

  • Neutralize: Once absorbed, scoop the material into a rigid, sealable hazardous waste container. Wash the affected surface three times with soapy water, followed by an ethanol wipe.

References

  • Aniline Acute Exposure Guideline Levels National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH) URL:[Link]

  • Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation MDPI - Pharmaceutics URL:[Link]

  • Section 6C: Protective Equipment (Glove Compatibility) Princeton University Environmental Health and Safety (EHS) URL:[Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings National Institute for Occupational Safety and Health (NIOSH), CDC URL:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
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